Icmt-IN-12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Icmt-IN-12 is a compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown potential in various scientific research applications, particularly in the field of cancer research due to its ability to interfere with the function of oncogenic proteins .

Vorbereitungsmethoden

The synthesis of Icmt-IN-12 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The key synthetic route includes the use of S-adenosyl-L-methionine (AdoMet) as a methyl group donor, which is transferred to the C-terminal isoprenylated cysteine residue of a CaaX protein . This process generates a C-terminal prenylcysteine methyl ester on the protein. The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Icmt-IN-12 primarily undergoes reactions involving methylation, facilitated by the enzyme ICMT. The compound interacts with S-adenosyl-L-methionine (AdoMet) to transfer a methyl group to the target protein . Common reagents used in these reactions include S-farnesylthioacetic acid (FTA) and N-acetyl-S-farnesyl-L-cysteine methylester (AFCME), which serve as substrates and inhibitors in the reaction mechanism . The major product formed from these reactions is the methylated prenylcysteine residue on the target protein .

Wissenschaftliche Forschungsanwendungen

Icmt-IN-12 has been extensively studied for its potential in cancer research. It has shown promise in inhibiting the growth and metastasis of various cancer cell lines by targeting the ICMT enzyme . This compound has been particularly effective against glioblastoma, a highly aggressive form of brain cancer, by deactivating the Ras/Raf/Mek/Erk signaling pathway . Additionally, this compound has applications in studying the role of ICMT in other diseases and biological processes, such as cell migration and integrin recycling .

Wirkmechanismus

The mechanism of action of Icmt-IN-12 involves the inhibition of the ICMT enzyme, which is responsible for the final step of post-translational prenylation processing of proteins . By inhibiting ICMT, this compound prevents the methylation of the C-terminal isoprenylated cysteine residue, leading to the mislocalization and inactivation of oncogenic proteins such as Ras . This disruption of protein function ultimately affects various cellular pathways, including those involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Icmt-IN-12 is unique among ICMT inhibitors due to its specific structure and high potency (IC50 = 0.42 μM) . Similar compounds include cysmethynil, an indole-based ICMT inhibitor, which also targets the ICMT enzyme but has lower water solubility and different pharmacokinetic properties . Other ICMT inhibitors have been developed with varying degrees of effectiveness and solubility, highlighting the need for further optimization to improve their clinical potential .

Eigenschaften

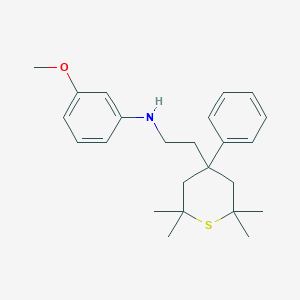

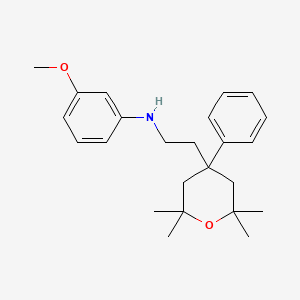

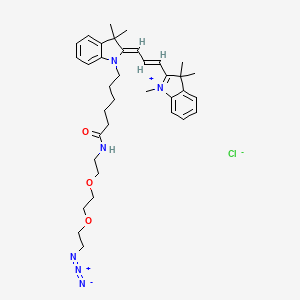

Molekularformel |

C24H33NOS |

|---|---|

Molekulargewicht |

383.6 g/mol |

IUPAC-Name |

3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenylthian-4-yl)ethyl]aniline |

InChI |

InChI=1S/C24H33NOS/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |

InChI-Schlüssel |

REMYTDDYDCBLCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CC(S1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

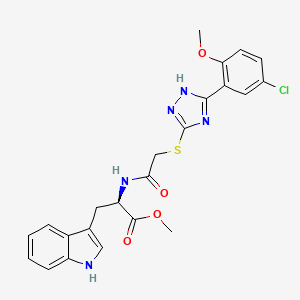

![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

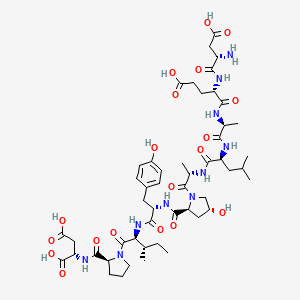

![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)

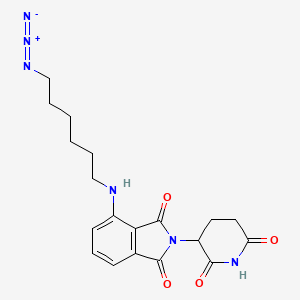

![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)